

An In-depth Technical Guide to the Solubility and Stability of Bromonitromethane

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Compound of Interest

Compound Name: **Bromonitromethane**

Cat. No.: **B042901**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available data on **bromonitromethane**. It is intended for informational purposes for a scientific audience. Comprehensive quantitative data for solubility and stability under all conditions are not readily available in the public domain. Standardized methodologies are presented to guide researchers in generating application-specific data.

Executive Summary

Bromonitromethane (BrCH_2NO_2) is a versatile synthetic reagent utilized in the synthesis of a wide range of organic compounds, including pharmaceutically relevant heterocycles.[1][2] An understanding of its solubility and stability is paramount for its effective and safe use in laboratory synthesis, process development, and for considering its potential toxicological implications. This guide provides a comprehensive overview of the known solubility and stability characteristics of **bromonitromethane**, details standard experimental protocols for their determination, and visualizes key chemical reaction pathways. While qualitative data is available, there is a notable scarcity of precise quantitative solubility and stability data across varied conditions, necessitating empirical determination for specific applications.

Solubility Profile of Bromonitromethane

The solubility of **bromonitromethane** is critical for its application as a reagent, dictating solvent choice for reactions, purification, and formulation. Based on available literature,

bromonitromethane is generally characterized by good solubility in common organic solvents and limited solubility in aqueous media.

Quantitative Solubility Data

Precise quantitative solubility data for **bromonitromethane** is sparse in publicly accessible literature. The following table summarizes the available qualitative and semi-quantitative information.

Solvent	Solubility	Concentration	Notes
Toluene	Soluble	Not specified	[1]
Diethyl Ether	Soluble	Not specified	[1]
Dimethyl Sulfoxide (DMSO)	Soluble	≥ 100 mg/mL (714.59 mM)	Data from a commercial supplier; indicates high solubility. [3]
Chloroform	Soluble	Not specified	
Methanol	Slightly Soluble	Not specified	
Ethyl Acetate	Slightly Soluble	Not specified	
Water	Limited / Sparing	Not specified	General observation from its chemical properties.

Table 1: Summary of **Bromonitromethane** Solubility in Various Solvents

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. The following protocol outlines the general procedure.

Objective: To determine the saturation concentration of **bromonitromethane** in a specific solvent at a controlled temperature.

Materials:

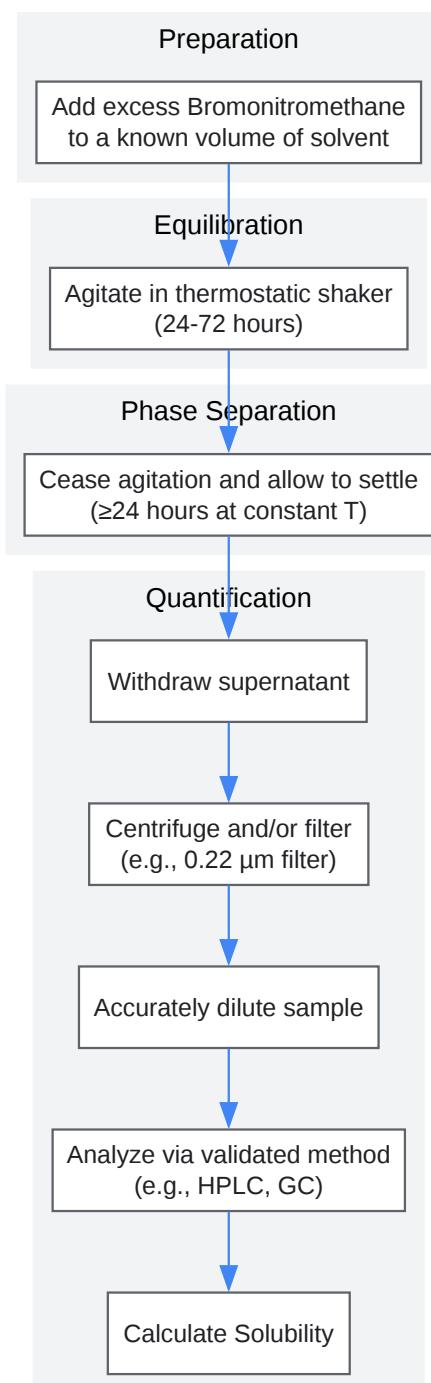
- **Bromonitromethane** (high purity)
- Selected solvent (analytical grade)
- Thermostatically controlled shaker or water bath
- Volumetric flasks and pipettes
- Analytical balance
- Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)
- A validated analytical method for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

- Preparation: Add an excess amount of **bromonitromethane** to a sealed flask containing a known volume of the solvent. The excess solid should be clearly visible.
- Equilibration: Place the flask in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the suspension to settle for at least 24 hours at the same constant temperature. This allows undissolved material to sediment.
- Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particulates are transferred, the sample should be immediately centrifuged and/or filtered.
- Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the calibrated range of the analytical method.
- Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of **bromonitromethane**.

- Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.

Workflow for Shake-Flask Solubility Determination



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Shake-Flask Method Workflow

Stability Profile of Bromonitromethane

The stability of **bromonitromethane** is influenced by chemical environment, temperature, and light. It is a reactive compound and should be handled with an understanding of its potential degradation pathways.

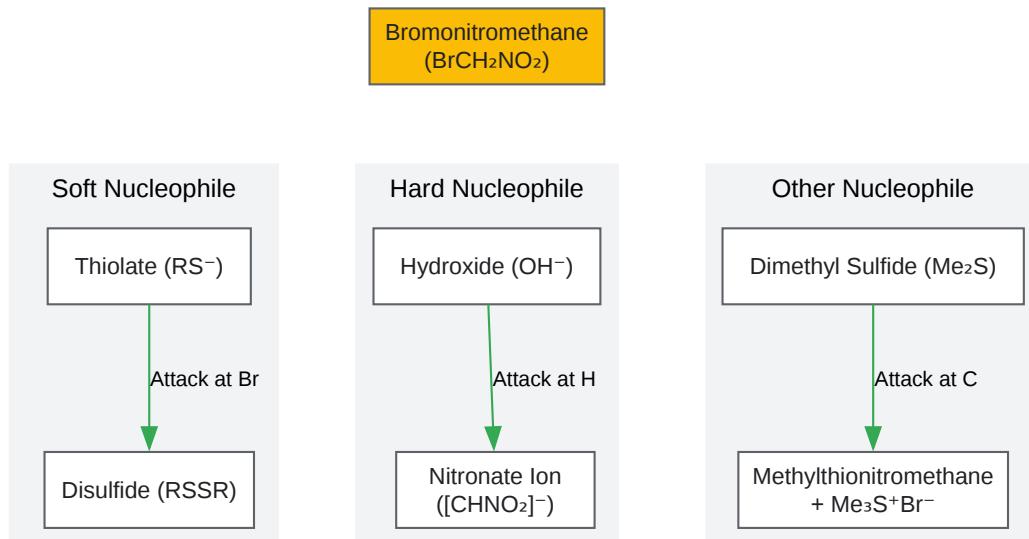
Chemical Stability and Reactivity

Bromonitromethane is susceptible to degradation in the presence of various reagents. It is incompatible with strong acids, bases, oxidizing agents, and reducing agents. Its primary mode of reaction involves its electrophilic character and the acidity of its α -proton.

Reaction with Nucleophiles: **Bromonitromethane** reacts with a variety of nucleophiles. The site of attack (carbon, bromine, or hydrogen) depends on the nature of the nucleophile.

- Soft Nucleophiles (e.g., Thiolates): Attack typically occurs at the bromine atom, leading to the formation of disulfides.
- Hard Nucleophiles (e.g., Hydroxide, Methoxide): Attack occurs at the acidic hydrogen, forming a nitronate ion.
- Other Nucleophiles (e.g., Dimethyl Sulfide): Attack can occur at the carbon atom.

Reactions of Bromonitromethane with Nucleophiles

[Click to download full resolution via product page](#)Nucleophilic Attack on **Bromonitromethane**

pH and Hydrolytic Stability

The stability of **bromonitromethane** in aqueous solutions is significantly pH-dependent, particularly under photolytic conditions. Studies on its degradation by UV photolysis show that the rate of degradation is low at acidic pH (3-5) but increases sharply as the pH approaches its pKa, due to the formation of the deprotonated nitronate species. This suggests that **bromonitromethane** is unstable in neutral to alkaline aqueous solutions. Data on its hydrolytic degradation kinetics in the absence of light are not readily available but would be expected to be faster under basic conditions due to base-catalyzed elimination or substitution reactions.

Thermal and Photochemical Stability

Bromonitromethane should be protected from light and heat. It is reported to be light-sensitive and volatile. While a specific decomposition temperature is not cited, its boiling point is 146-148 °C (at 750 mmHg), and it has a flash point of 113 °C. Thermal decomposition of brominated compounds can generate hazardous products. Under fire conditions, **bromonitromethane** is expected to produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.

Stability Parameter	Observation / Data	Reference(s)
Incompatible Materials	Acids, bases, reducing agents, combustibles, organic materials, powdered metals, strong oxidizing agents	
Photostability	Light-sensitive	
Thermal Stability	Flash Point: 113 °C; Boiling Point: 146-148 °C	
Hazardous Decomposition	Under fire: Carbon oxides, Nitrogen oxides (NOx), Hydrogen bromide gas	-
pH Stability	Increased degradation rate under UV light at higher pH	

Table 2: Summary of **Bromonitromethane** Stability Data

Compatibility with Pharmaceutical Excipients

Specific studies on the compatibility of **bromonitromethane** with common pharmaceutical excipients (e.g., binders, fillers, lubricants) were not found in the surveyed literature. However, based on its chemical reactivity, potential incompatibilities can be predicted:

- Basic Excipients: Excipients with a basic character (e.g., magnesium stearate, calcium carbonate) could catalyze degradation by promoting the formation of the nitronate ion.
- Reducing Sugars: Excipients like lactose or dextrose could potentially react with the nitro group.

- **Excipients with Peroxides:** Some excipients, such as povidone, can contain residual peroxides which could lead to oxidative degradation.

For any formulation development, a formal excipient compatibility study is mandatory.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.

Objective: To identify the degradation pathways of **bromonitromethane** under various stress conditions.

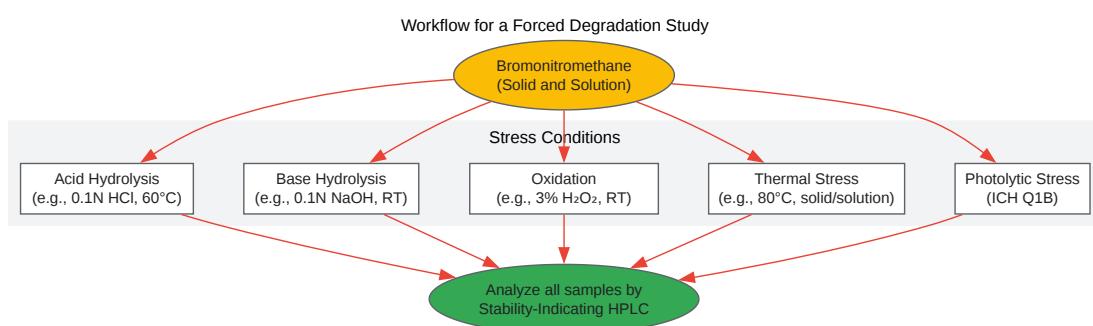
Materials:

- **Bromonitromethane**
- Hydrochloric acid (e.g., 0.1 N)
- Sodium hydroxide (e.g., 0.1 N)
- Hydrogen peroxide (e.g., 3%)
- Solvents for dissolution (e.g., acetonitrile, methanol, water)
- Photostability chamber
- Oven
- Validated stability-indicating HPLC method

Procedure:

- **Sample Preparation:** Prepare stock solutions of **bromonitromethane** in a suitable solvent.
- **Acid Hydrolysis:** Treat the sample with an acid solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2-24 hours).

- Base Hydrolysis: Treat the sample with a base solution (e.g., 0.1 N NaOH) at room temperature for a shorter period, neutralizing at intervals to monitor degradation.
- Oxidative Degradation: Treat the sample with hydrogen peroxide solution (e.g., 3% H₂O₂) at room temperature.
- Thermal Degradation: Expose the solid sample to dry heat in an oven (e.g., 80 °C) for a defined period. Also, heat a solution of the sample.
- Photodegradation: Expose a solution of the sample to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.
- Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The goal is typically to achieve 5-20% degradation to ensure that secondary degradation is minimized.

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Forced Degradation Study Workflow

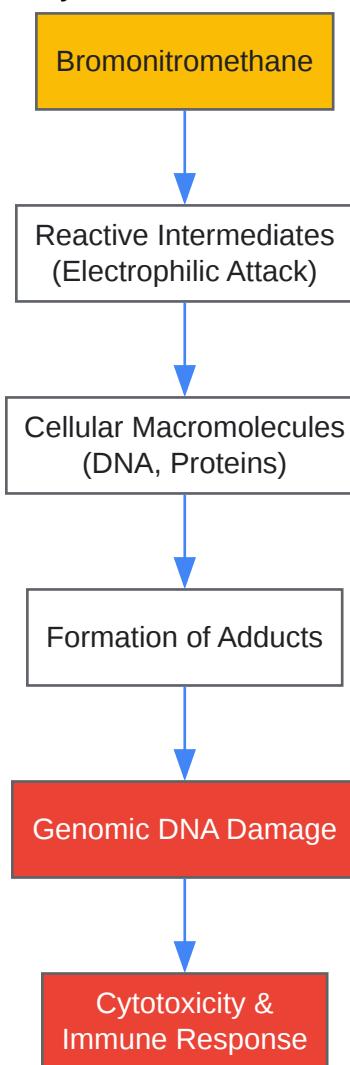
Biological Interactions and Genotoxicity

While not a signaling molecule in the classical sense, **bromonitromethane** exhibits significant biological activity, primarily related to its reactivity and toxicity.

Cytotoxicity and Genotoxicity: **Bromonitromethane** is a potent cytotoxin and genotoxin in mammalian cells. Studies have shown that it can induce genomic DNA damage. The brominated nitromethanes are generally more cytotoxic and genotoxic than their chlorinated counterparts. This genotoxicity is a critical consideration for safety assessment.

Mechanism of Action: The biological activity is attributed to its ability to act as an electrophile and form reactive intermediates that can interact with cellular macromolecules like DNA and proteins. This can lead to cellular damage and trigger immune responses. For instance, it has been shown to activate monocytic cells in vitro.

Conceptual Pathway of Bromonitromethane Genotoxicity

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Conceptual Genotoxicity Pathway

Conclusion

Bromonitromethane is a valuable synthetic tool whose utility is governed by its solubility and stability characteristics. It is highly soluble in many organic solvents but has limited aqueous solubility. Its stability is compromised by bases, strong acids, reducing and oxidizing agents, heat, and light. The pH-dependent degradation in aqueous media is a critical factor for any

applications involving water. The significant genotoxic potential of **bromonitromethane** necessitates careful handling and assessment. The lack of comprehensive quantitative data underscores the importance for researchers and drug development professionals to perform specific solubility and stability studies tailored to their intended applications, using the standard methodologies outlined in this guide.

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